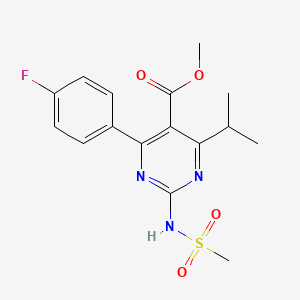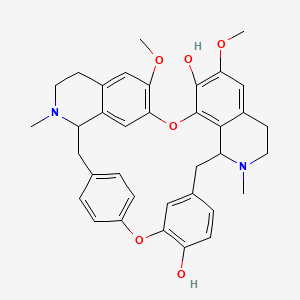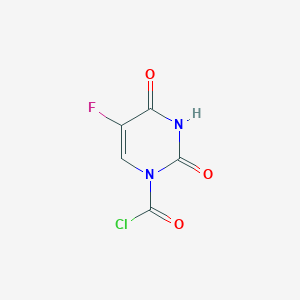![molecular formula C10H14Cl2O3Si B13421724 [4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
[4-(Dichloromethyl)phenyl]-trimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dichloromethyl)phenyl]-trimethoxysilane is an organosilicon compound that features a phenyl ring substituted with a dichloromethyl group and a trimethoxysilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dichloromethyl)phenyl]-trimethoxysilane typically involves the reaction of 4-(dichloromethyl)phenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
[4-(Dichloromethyl)phenyl]-trimethoxysilane can undergo various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Oxidation and Reduction: The phenyl ring and the dichloromethyl group can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilane group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the dichloromethyl group.
Hydrolysis: Silanols and siloxanes.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
[4-(Dichloromethyl)phenyl]-trimethoxysilane has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a functional material in biomedical devices.
作用機序
The mechanism of action of [4-(Dichloromethyl)phenyl]-trimethoxysilane involves its ability to form covalent bonds with other molecules through its reactive trimethoxysilane group. This reactivity allows it to interact with various molecular targets, including organic and inorganic substrates. The dichloromethyl group can also participate in chemical reactions, further enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
Phenyltrimethoxysilane: Lacks the dichloromethyl group, making it less reactive in certain substitution reactions.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group instead of a dichloromethyl group, resulting in different reactivity and applications.
Uniqueness
The presence of both the dichloromethyl group and the trimethoxysilane group in [4-(Dichloromethyl)phenyl]-trimethoxysilane makes it a unique compound with a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and form strong bonds with different substrates sets it apart from similar compounds.
特性
分子式 |
C10H14Cl2O3Si |
|---|---|
分子量 |
281.20 g/mol |
IUPAC名 |
[4-(dichloromethyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C10H14Cl2O3Si/c1-13-16(14-2,15-3)9-6-4-8(5-7-9)10(11)12/h4-7,10H,1-3H3 |
InChIキー |
AHRQFLMNBCIWBE-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1=CC=C(C=C1)C(Cl)Cl)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)












